molecular formula C11H19NO5 B1289049 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate CAS No. 212650-45-8

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Cat. No.: B1289049
CAS No.: 212650-45-8
M. Wt: 245.27 g/mol
InChI Key: KHKJMJAQUGFIHO-UHFFFAOYSA-N
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Scientific Research Applications

Organic Synthesis

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate serves as an important intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, such as:

  • Nucleophilic Substitution : Facilitating the introduction of new functional groups.
  • Condensation Reactions : Leading to the formation of larger, complex molecules.

Medicinal Chemistry

The compound has potential therapeutic applications due to its ability to interact with biological targets. Interaction studies have shown that it may exhibit binding affinity to specific receptors, which could be explored for drug development in areas such as:

  • Anticancer Agents : Investigating its effects on cancer cell lines.
  • Anti-inflammatory Drugs : Assessing its role in reducing inflammation in biological models.

Materials Science

In materials science, this compound can be used as a building block for synthesizing polymers or other materials with desirable properties such as:

  • Thermal Stability : Enhancing the thermal properties of polymeric materials.
  • Chemical Resistance : Improving resistance against various solvents and chemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Polymer Development

Research focused on developing a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties and thermal stability compared to traditional polymers used in similar applications.

Comparative Data Table

Application AreaKey FindingsReferences
Organic SynthesisVersatile intermediate for various reactions
Medicinal ChemistryPotential anticancer and anti-inflammatory properties
Materials ScienceImproved thermal stability and chemical resistance

Biological Activity

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H19_{19}N O5_{5}
  • Molecular Weight : 245.27 g/mol
  • Structural Features : The compound features a morpholine ring substituted with tert-butyl and methyl groups at the 4 and 3 positions, respectively, along with two carboxylate groups at the 3 and 4 positions of the morpholine ring. This substitution pattern enhances its stability and selectivity in biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural characteristics allow it to modulate various biochemical pathways, potentially influencing metabolic processes relevant to therapeutic applications.

Key Mechanisms:

  • Enzyme Modulation : It has been shown to affect enzyme activity, which can lead to alterations in metabolic pathways .
  • Receptor Binding : The compound may exhibit binding affinity for certain receptors, which could translate into therapeutic effects .

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Medicinal Chemistry Applications : It is being explored as a building block for developing pharmaceuticals targeting various diseases, particularly those affecting the central nervous system .
  • Potential Therapeutic Properties : Studies suggest its use as a precursor in drug development due to its ability to modulate biological pathways effectively .

Study on Enzyme Interaction

A study examined the interaction between this compound and specific enzymes involved in metabolic pathways. The findings indicated that the compound could enhance or inhibit enzyme activity depending on the concentration used, suggesting potential applications in metabolic disorders .

Comparative Analysis

Comparative studies with structurally similar compounds revealed that this compound exhibited superior binding affinity for certain targets, highlighting its potential as a more effective therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationAlters enzyme activity affecting metabolic pathways
Receptor BindingExhibits binding affinity for specific receptors
Medicinal ChemistryServes as a building block for drug development
Potential TherapeuticsInvestigated for therapeutic properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate?

  • Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of (S)-3-morpholinecarboxylic acid, followed by esterification with methyl chloroformate. Key steps include:

  • Using Boc₂O (di-tert-butyl dicarbonate) in THF under inert conditions to protect the morpholine nitrogen .
  • Esterification with methyl chloroformate in the presence of a base like triethylamine to yield the methyl ester .
  • Purification via column chromatography (hexane/ethyl acetate) and verification of enantiomeric purity using chiral HPLC with a Chiralpak AD-H column .

Q. How can researchers confirm the stereochemical integrity of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate during synthesis?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare the CD spectrum with a reference standard of known (S)-configuration .
  • X-ray Crystallography : Resolve single crystals grown from slow evaporation of an ethanol/water mixture to confirm absolute configuration .
  • ¹H/¹³C NMR Analysis : Assign stereochemistry using NOESY correlations and coupling constants (e.g., axial vs. equatorial proton environments in the morpholine ring) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Store in amber vials at –20°C under argon to prevent hydrolysis of the ester and Boc groups .
  • Avoid exposure to moisture; use molecular sieves (3Å) in storage containers to absorb residual water .

Advanced Research Questions

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • The dicarboxylate moiety can act as a linker in Zr-based MOFs (e.g., UiO-66 derivatives). Replace terephthalic acid with the hydrolyzed form of the compound (3,4-dicarboxylic acid) during MOF synthesis .
  • Activation steps: Hydrolyze the ester groups using NaOH (1M) in methanol/water (3:1) at 60°C for 6 hours to generate free carboxylates .
  • Characterize MOF crystallinity via PXRD and surface area via BET analysis .

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of derivatives (e.g., quinoline ring-expansion reactions)?

  • Methodological Answer :

  • Mechanistic Studies : Use deuterium labeling (e.g., D₂O quenching) to track proton transfer steps in base-promoted ring expansions, as described in quinoline syntheses .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to identify transition states and stereochemical bottlenecks .
  • In Situ Monitoring : Employ ReactIR to detect intermediates and optimize reaction conditions (e.g., temperature, base strength) .

Q. How can researchers leverage this compound to study enantioselective catalysis in heterocyclic systems?

  • Methodological Answer :

  • Chiral Auxiliary Applications : Use the (S)-configured morpholine ring to induce asymmetry in Pd-catalyzed cross-coupling reactions. For example, synthesize chiral pyrazole derivatives via [3+2] cycloadditions with α-diazo carbonyl compounds .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer of racemic intermediates, enhancing enantiomeric excess (ee) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Boc-protection steps?

  • Methodological Answer :

  • Parameter Screening : Systematically vary solvent polarity (THF vs. DCM), temperature (0°C vs. RT), and Boc₂O equivalents (1.2–2.0 eq) to identify optimal conditions .
  • Side-Reaction Mitigation : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection and minimize competing hydrolysis .

Q. What analytical methods differentiate between degradation products and synthetic intermediates?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify hydrolyzed products (e.g., free carboxylic acids) with m/z 231.1 (M+H⁺) .
  • TGA-DSC : Monitor thermal decomposition profiles (N₂ atmosphere, 10°C/min) to distinguish between residual solvents and chemical degradation .

Q. Experimental Design Tables

Parameter Optimized Condition Reference
Boc Protection SolventTHF
Esterification CatalystTriethylamine
Chiral Purity MethodChiral HPLC (Chiralpak AD-H)
MOF Linker Activation1M NaOH in MeOH/H₂O (3:1), 60°C, 6h

Properties

IUPAC Name

4-O-tert-butyl 3-O-methyl morpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJMJAQUGFIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621397
Record name 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212650-45-8
Record name 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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